molecular formula C21H30N4O2S B3015097 1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-37-6

1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B3015097
CAS RN: 1105238-37-6
M. Wt: 402.56
InChI Key: RPQNBSMTPSCSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use as a drug for various medical conditions.

Scientific Research Applications

Directed Lithiation and Substitution Reactions

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, involves a process where the compound is lithiated on the nitrogen and ortho to the directing metalating group, enabling the introduction of various substituents. This method can lead to high yields of substituted products, offering a pathway for chemical modifications and the synthesis of potential therapeutic agents (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Antiacetylcholinesterase Activity

Flexible urea derivatives have been explored for their potential as novel acetylcholinesterase inhibitors. The optimization of spacer length and the introduction of substituents can lead to compounds with significant inhibitory activities, highlighting their potential in therapeutic applications for conditions such as Alzheimer's disease (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).

Antiparkinsonian Activity

Urea and thiourea derivatives have shown significant antiparkinsonian activity in preclinical models. These compounds can mitigate haloperidol-induced catalepsy in mice, suggesting their potential in Parkinson's disease treatment. The exploration of substituent effects, particularly methoxy groups, may enhance their neuroprotective properties (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S/c1-24-10-12-25(13-11-24)20(18-8-14-28-16-18)15-23-21(26)22-9-7-17-3-5-19(27-2)6-4-17/h3-6,8,14,16,20H,7,9-13,15H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNBSMTPSCSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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